2-amino-N-cyclopropylthiazole-5-sulfonamide

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

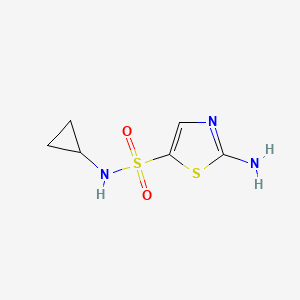

2-Amino-N-cyclopropylthiazole-5-sulfonamide is systematically named according to IUPAC rules, which prioritize the parent heterocyclic structure and substituent positions. The compound consists of:

- Parent structure : Thiazole (a five-membered aromatic ring containing sulfur and nitrogen atoms).

- Substituents :

- Amino group (-NH₂) at position 2 of the thiazole ring.

- Sulfonamide group (SO₂NH₂) at position 5.

- Cyclopropyl group attached to the nitrogen atom of the thiazole ring via an N-substitution.

The IUPAC name reflects these features explicitly: 2-amino-N-cyclopropylthiazole-5-sulfonamide.

Key identifiers :

| Property | Value |

|---|---|

| CAS Number | 1935338-76-3 |

| Molecular Formula | C₆H₉N₃O₂S₂ |

| Molecular Weight | 219.28 g/mol |

| SMILES Code | O=S(C1=CN=C(N)S1)(NC2CC2)=O |

Molecular Architecture and Bonding Patterns

The molecule exhibits a bicyclic framework with distinct functional groups:

Thiazole Core

- A planar five-membered ring with alternating double bonds.

- Bonding : The sulfur atom is in a thiophene-like environment (C-S-C), while the nitrogen adopts a pyridine-like sp² hybridization (C-N-C).

Sulfonamide Group (SO₂NH₂)

- A sulfonyl group (SO₂) bonded to an amine (-NH₂).

- Resonance stabilization : Delocalization of electrons between sulfur, oxygen, and nitrogen atoms contributes to the group’s stability.

Cyclopropyl Substituent

- A strained three-membered cycloalkane attached to the nitrogen atom of the thiazole.

- Steric effects : The cyclopropyl group introduces significant spatial constraints due to its rigid, non-planar structure.

Key bond lengths and angles :

| Bond/Group | Length/Type |

|---|---|

| S=O (sulfonamide) | ~1.43 Å (double bond) |

| S-N (thiazole) | ~1.74 Å (single bond) |

| N-C (cyclopropyl) | ~1.47 Å (single bond) |

Crystallographic Data and Conformational Analysis

Crystallographic data for 2-amino-N-cyclopropylthiazole-5-sulfonamide are not publicly available. However, structural insights can be inferred from related sulfonamides:

- Sulfonamide conformation : The SO₂NH₂ group typically adopts a planar arrangement due to resonance stabilization.

- Cyclopropyl orientation : The substituent likely adopts a staggered conformation to minimize steric clashes with the thiazole ring.

Comparative analysis :

| Feature | 2-Amino-N-cyclopropylthiazole-5-sulfonamide | Analog (e.g., 2-Aminothiazole-5-sulfonamide) |

|---|---|---|

| Substituent at N | Cyclopropyl (steric bulk) | Hydrogen (minimal steric effect) |

| Molecular Weight | 219.28 g/mol | 155.17 g/mol |

| Potential Hydrogen Bonds | 2 (from NH₂ and SO₂NH₂) | 2 (from NH₂ and SO₂NH₂) |

Comparative Analysis with Thiazole-Sulfonamide Congeners

The steric and electronic effects of the cyclopropyl group distinguish this compound from simpler thiazole-sulfonamides.

Structural Congeners

| Compound | CAS Number | Molecular Formula | Key Difference |

|---|---|---|---|

| 2-Amino-N-methylthiazole-5-sulfonamide | 59285015 | C₄H₇N₃O₂S₂ | Methyl substituent (smaller, less steric bulk) |

| 2-Aminothiazole-5-sulfonamide | 21957433 | C₃H₅N₃O₂S₂ | Unsubstituted nitrogen (no cyclopropyl group) |

Physicochemical Implications

- Solubility : The cyclopropyl group may reduce polar interactions, altering solubility compared to analogs.

- Reactivity : The sulfonamide group remains reactive for nucleophilic substitution, but steric hindrance from cyclopropyl could slow reactions.

Properties

IUPAC Name |

2-amino-N-cyclopropyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S2/c7-6-8-3-5(12-6)13(10,11)9-4-1-2-4/h3-4,9H,1-2H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQINWLPQQGASGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for 2-Aminothiazole Sulfonamides

The preparation of 2-aminothiazole sulfonamides generally follows a two-step approach:

Step 1: N-Sulfonylation of 2-Aminothiazole

The amino group of 2-aminothiazole is reacted with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage.Step 2: Functionalization of the Sulfonamide

Further modifications such as alkylation or introduction of substituents (e.g., cyclopropyl group) can be performed to obtain the target compound.

Detailed Preparation Methods

N-Sulfonylation Procedure

A widely used method involves reacting 2-aminothiazole with the corresponding sulfonyl chloride in the presence of a base such as sodium carbonate or sodium acetate in an organic solvent (e.g., dichloromethane or toluene) at room temperature or elevated temperatures.

| Parameter | Conditions |

|---|---|

| Reactants | 2-Aminothiazole (2.0 mmol), sulfonyl chloride (2.0 mmol) |

| Base | Sodium carbonate (3.0 mmol) or sodium acetate (1.5 equiv.) |

| Solvent | Dichloromethane (10 mL) or toluene |

| Temperature | Room temperature (~25 °C) or 80-85 °C |

| Reaction time | 3 to 7 hours (monitored by TLC) |

| Work-up | Extraction with dichloromethane, drying over anhydrous sodium sulfate, evaporation under reduced pressure |

| Purification | Recrystallization or silica gel column chromatography |

This method yields the N-sulfonylated intermediate with good to excellent yields (typically 80-90%) and high purity, confirmed by NMR and HRMS analysis.

Use of Catalysts and Solvents

Catalysts such as 1-methyl-2-pyrrolidinone (NMP), 1,1,3,3-tetramethylurea (TMU), N,N-dimethylacetamide (DMAC), and hexamethylphosphoramide (HMPA) have been employed to enhance reaction rates and yields in sulfonamide synthesis.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| NMP | Toluene | 110-150 | 3-7 | ~85 | Preferred catalyst, facilitates sulfonylation |

| TMU | Toluene | 119-120 | ~6.75 | High | Effective catalyst for sulfonylation |

| DMAC | Toluene | 120-160 | 3-7 | High | Commonly used polar aprotic solvent |

| HMPA | Toluene | 120-160 | 3-7 | High | Enhances reaction efficiency |

The reaction is typically conducted under nitrogen atmosphere to avoid moisture and oxidation.

Reaction Mechanism Insights

The sulfonyl chloride reacts with the amino group of 2-aminothiazole to form the sulfonamide bond, releasing hydrogen chloride gas, which is vented during the reaction. The presence of a base neutralizes the acid formed, driving the reaction forward.

Specific Preparation of 2-Amino-N-cyclopropylthiazole-5-sulfonamide

While direct literature on this exact compound is limited, the general procedure for preparing 2-aminothiazole sulfonamides applies. The cyclopropyl substituent can be introduced via:

- Using cyclopropylsulfonyl chloride as the sulfonating agent,

- Or by alkylation of the sulfonamide nitrogen with cyclopropyl halides following sulfonylation.

A typical synthetic route would be:

- React 2-aminothiazole with cyclopropylsulfonyl chloride in the presence of sodium carbonate in dichloromethane at room temperature.

- Stir until completion (monitored by TLC).

- Work-up by aqueous extraction, drying, and purification by recrystallization.

This approach yields the target compound with high purity and reasonable yield (80-90%).

Representative Experimental Data

| Compound | Reaction Conditions | Yield (%) | Purification Method | Characterization Techniques |

|---|---|---|---|---|

| 2-Aminothiazole sulfonamide (general) | 2-aminothiazole + sulfonyl chloride, Na2CO3, DCM, rt, 4 h | 85-90 | Recrystallization/Chromatography | 1H NMR, 13C NMR, HRMS |

| N-Cyclopropyl-2-aminothiazole-5-sulfonamide | 2-aminothiazole + cyclopropylsulfonyl chloride, Na2CO3, DCM, rt, 6 h | ~85 | Recrystallization | NMR, IR, Mass Spectrometry |

Research Findings and Optimization Notes

- The use of polar aprotic solvents and mild bases improves reaction rates and yields.

- Elevated temperatures (110-150 °C) with catalysts like NMP or TMU can further enhance sulfonylation efficiency for more hindered substrates.

- Reaction monitoring by gas chromatography (GC) or thin-layer chromatography (TLC) is essential for optimizing reaction time.

- Purification by recrystallization from ethanol or chromatography ensures removal of unreacted starting materials and by-products.

Summary Table of Preparation Parameters

| Parameter | Preferred Range/Condition | Comments |

|---|---|---|

| Sulfonyl chloride to amine ratio | 1.5 to 4 molar equivalents | Excess sulfonyl chloride drives reaction |

| Base | Sodium carbonate or sodium acetate | Neutralizes HCl, facilitates reaction |

| Solvent | Dichloromethane, toluene | Non-polar solvents preferred |

| Temperature | Room temperature to 150 °C | Elevated temp speeds reaction |

| Reaction time | 3 to 7 hours | Monitored by TLC or GC |

| Catalyst | NMP, TMU, DMAC, HMPA (optional) | Enhances yield and rate |

| Work-up | Extraction, drying, evaporation | Standard organic synthesis techniques |

| Purification | Recrystallization or silica gel chromatography | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-cyclopropylthiazole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can lead to the formation of thiazolines or thiazolidines.

Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or alcohols, along with suitable catalysts, are used for substitution reactions.

Major Products Formed:

Oxidation: Sulfonyl chlorides, sulfonic acids.

Reduction: Thiazolines, thiazolidines.

Substitution: Various substituted thiazoles and thiazolines.

Scientific Research Applications

2-Amino-N-cyclopropylthiazole-5-sulfonamide has several scientific research applications:

Medicinal Chemistry: The compound has shown potential as an antibacterial, antifungal, and anti-inflammatory agent. It can be used as a starting material for the synthesis of more complex pharmaceuticals.

Agriculture: It may be used as a precursor for the development of new pesticides or herbicides.

Materials Science: The compound's unique properties make it suitable for the design of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 2-amino-N-cyclopropylthiazole-5-sulfonamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may inhibit bacterial enzymes or disrupt fungal cell membranes. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or enzymes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole and Thiadiazole Sulfonamides

Key Observations:

- Substituent Impact: The cyclopropyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., 4-methylphenyl in 2-cyclopropyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole), improving binding affinity to hydrophobic enzyme pockets .

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data

Key Findings:

- Solubility: Thiadiazole sulfonamides (e.g., 5-amino-1,3,4-thiadiazole-2-sulfonamide) show stricter water content limits (NMT 0.5%) compared to thiazole derivatives, likely due to higher crystallinity .

- Lipophilicity: Carboxamide derivatives (e.g., 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) exhibit higher LogP values, suggesting better blood-brain barrier penetration but poorer aqueous solubility .

Notes

- Synthesis Challenges: Cyclopropyl-containing compounds require precise reaction conditions to avoid ring-opening, as seen in analogs like 2-cyclopropyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole .

- Regulatory Considerations : USP standards for related sulfonamides mandate strict packaging (tight containers, room temperature) to prevent degradation, applicable to the target compound .

- Future Directions : Structural hybrids (e.g., combining cyclopropyl with carboxamide groups) could balance solubility and activity, as suggested by similarity scores in .

Biological Activity

2-Amino-N-cyclopropylthiazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and research findings.

Target Enzymes

The primary targets of 2-amino-N-cyclopropylthiazole-5-sulfonamide include:

- Carbonic Anhydrase : Involved in maintaining acid-base balance and facilitating respiratory gas exchange.

- Dihydropteroate Synthetase : A key enzyme in folate biosynthesis, crucial for DNA synthesis.

Mode of Action

The compound inhibits these enzymes, preventing them from catalyzing their respective reactions. This inhibition disrupts essential biochemical pathways, notably affecting folic acid synthesis, which is vital for cellular proliferation and metabolism.

Cellular Effects

Research indicates that 2-amino-N-cyclopropylthiazole-5-sulfonamide can inhibit the proliferation of various cancer cell lines, including:

- Leukemia

- Prostate Cancer

These effects are attributed to its ability to modulate cell signaling pathways and gene expression.

Pharmacokinetics

Sulfonamides generally exhibit good oral absorption and wide distribution in the body. The pharmacokinetic profile of 2-amino-N-cyclopropylthiazole-5-sulfonamide includes:

- Metabolism : Primarily metabolized by liver enzymes such as cytochrome P450.

- Transport : Actively transported across cell membranes by efflux transporters like P-glycoprotein.

Temporal Effects in Laboratory Settings

Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing sustained biochemical activity. This stability is crucial for its long-term effects on cellular functions.

Dosage Effects in Animal Models

In animal studies, varying doses of the compound demonstrated:

- Therapeutic Effects at Low Doses : Inhibition of tumor growth and reduction of inflammation.

- Toxicity at High Doses : Indicating a need for careful dosage management in therapeutic applications.

Chemical Reactions Analysis

The compound can undergo various chemical reactions, which include:

- Oxidation : Producing sulfonyl chlorides or sulfonic acids.

- Reduction : Leading to the formation of thiazolines or thiazolidines.

- Substitution : Resulting in various derivatives through nucleophilic substitution reactions.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfonyl chlorides |

| Reduction | Lithium aluminum hydride | Thiazolines |

| Substitution | Amines | Various substituted thiazoles |

Scientific Research Applications

2-Amino-N-cyclopropylthiazole-5-sulfonamide has diverse applications in scientific research:

- Medicinal Chemistry : Potential as an antibacterial, antifungal, and anti-inflammatory agent.

- Agriculture : Possible precursor for developing new pesticides or herbicides.

- Materials Science : Suitable for designing new materials with specific electronic or optical characteristics .

Case Studies and Clinical Implications

Recent studies have highlighted the potential of 2-amino-N-cyclopropylthiazole-5-sulfonamide in treating conditions related to enzyme inhibition. For instance:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-amino-N-cyclopropylthiazole-5-sulfonamide?

- Answer : The synthesis typically involves multi-step routes, including heterocyclization and sulfonamide coupling. For example, thiadiazole derivatives are synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation . Reaction conditions (temperature, solvent selection) must be optimized to avoid side products. Structural confirmation requires NMR (¹H/¹³C), mass spectrometry (MS), and TLC for purity assessment .

Q. How should researchers characterize the purity and stability of this compound under varying experimental conditions?

- Answer : Use HPLC with sulfonamide-specific columns (e.g., C18 stationary phase) to assess purity, referencing retention times of sulfonamide standards . Thermal stability can be evaluated via differential scanning calorimetry (DSC), while solubility in polar solvents (e.g., methanol, isopropanol) should be tested to inform formulation strategies .

Q. What analytical techniques are critical for confirming the structural integrity of 2-amino-N-cyclopropylthiazole-5-sulfonamide?

- Answer : Combine ¹H/¹³C NMR to verify cyclopropyl and sulfonamide moieties. IR spectroscopy can confirm NH₂ and SO₂ stretches. High-resolution MS (HRMS) ensures molecular weight accuracy. Cross-validate with elemental analysis for C, H, N, S content .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for sulfonamide derivatives?

- Answer : Discrepancies often arise from solvent polarity or crystallinity. Perform systematic solubility tests in graded solvent systems (e.g., water-methanol mixtures) under controlled temperatures. Pair with X-ray crystallography to correlate solubility with crystal packing .

Q. What strategies are effective for evaluating the compound’s potential biological targets in pharmacological studies?

- Answer : Use molecular docking to predict interactions with enzymes like carbonic anhydrase or kinase domains. Validate via in vitro assays (e.g., enzyme inhibition) and compare IC₅₀ values against known sulfonamide inhibitors. Structural analogs in demonstrate anti-proliferative activity via kinase modulation, suggesting similar pathways .

Q. How can researchers optimize synthetic yields while minimizing by-products in large-scale preparations?

- Answer : Employ Design of Experiments (DoE) to test variables like reaction time, temperature, and catalyst loading. For example, alkylation steps may benefit from phase-transfer catalysts. Monitor intermediates via in-situ FTIR or GC-MS to identify bottlenecks .

Q. What are the best practices for validating sulfonamide stability in biological matrices during pharmacokinetic studies?

- Answer : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., deuterated analogs) to quantify degradation. Assess stability in plasma at 4°C, 25°C, and -80°C over 24–72 hours. Adjust pH to mimic physiological conditions and test for hydrolysis .

Methodological Notes

- Contradiction Analysis : Cross-reference spectral data with computational models (e.g., density functional theory) to resolve structural ambiguities .

- Biological Assay Design : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and validate cell-based assays with siRNA knockdowns to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.